A71623

Description

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHCBYMGWWTGSO-ZYADHFCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926728 |

Source

|

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-77-4 |

Source

|

| Record name | A 71623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A71623 mechanism of action in Purkinje cells

An In-depth Technical Guide on the Mechanism of Action of A71623 in Purkinje Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71623 is a potent and selective agonist for the Cholecystokinin 1 Receptor (CCK1R). In the context of Purkinje cells, its mechanism of action is primarily characterized by its neuroprotective effects, particularly in models of Spinocerebellar Ataxias (SCAs). A71623 has been shown to modulate the mTORC1 signaling pathway, restore protein homeostasis, and improve motor performance in mouse models of SCA1 and SCA2. This guide provides a comprehensive overview of the signaling pathways, experimental data, and methodologies related to the action of A71623 in Purkinje cells. While the focus is on the well-documented signaling cascade, it is important to note that direct electrophysiological studies on the effects of A71623 on Purkinje cell firing properties are not extensively available in the current scientific literature.

Core Mechanism of Action: CCK1R-Mediated mTORC1 Signaling

The primary mechanism of action of A71623 in Purkinje cells involves the activation of the CCK1R, which subsequently modulates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This pathway is crucial for cell growth, proliferation, and survival. In neurodegenerative diseases like SCAs, the mTORC1 signaling pathway is often dysregulated.[1][3]

A71623 acts as a neuroprotective agent by restoring normal mTORC1 signaling in Purkinje cells affected by mutant Ataxin proteins.[1][3] Specifically, in a mouse model of SCA1 (ATXN1[82Q]), where mTORC1 signaling is depressed, A71623 administration enhances mTORC1 activity. Conversely, in a mouse model of SCA2 (ATXN2[127Q]), where mTORC1 signaling is hyperactive, A71623 treatment brings the activity down towards normal levels.[4]

The activation of CCK1R by A71623 leads to the phosphorylation of downstream targets of mTORC1, including the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This modulation helps to restore cellular homeostasis and improve the health and function of Purkinje cells, as evidenced by the increased expression of the Purkinje cell marker, calbindin.[2][3][4]

Signaling Pathway Diagram

Caption: Signaling pathway of A71623 in Purkinje cells.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of A71623 in mouse models of Spinocerebellar Ataxia.

Table 1: Effects of A71623 on Motor Performance

| Mouse Model | Treatment | Age of Treatment | Duration | Test | Outcome | Reference |

| ATXN1[30Q]D776/Cck-/- | 0.02 mg/kg/day A71623 (osmotic pump) | 6 weeks | 30 weeks | Balance Beam | Improved performance | [3] |

| ATXN1[82Q] | 0.026 mg/kg/day A71623 (osmotic pump) | 6 weeks | 6 weeks | Balance Beam & Rotarod | Improved performance | [3] |

| ATXN2[127Q] | 0.02 mg/kg/day A71623 (osmotic pump) | 4 weeks | 7 weeks | Balance Beam | Significantly better performance than vehicle | [5] |

Table 2: Effects of A71623 on Molecular Markers in the Cerebellum

| Mouse Model | Treatment | Duration | Marker | Change | Reference |

| ATXN1[82Q] | 0.026 mg/kg A71623 (IP injection) | 24 hours | pS6 | Restored to wild-type levels | [6] |

| ATXN1[82Q] | 0.026 mg/kg A71623 (IP injection) | 24 hours | p4E-BP1 | Restored to wild-type levels | [6] |

| ATXN1[82Q] | 0.026 mg/kg A71623 (IP injection) | 24 hours | Calbindin | Significant increase | [6] |

| ATXN2[127Q] | A71623 (IP injection) | 24 hours | pS6 | Improved phosphorylation | [3][4] |

| ATXN2[127Q] | A71623 (IP injection) | 24 hours | p4E-BP1 | Improved phosphorylation | [3][4] |

| ATXN2[127Q] | A71623 (IP injection) | 24 hours | Calbindin | Increased levels | [3][4] |

| Wild-type | 0.026 mg/kg or 0.132 mg/kg A71623 (IP injection) | Not specified | pErk1/2 | Dose-dependent increase in phosphorylation | [5] |

Experimental Protocols

Animal Models

The primary animal models used in these studies are transgenic mice expressing mutant forms of human Ataxin proteins specifically in Purkinje cells, driven by the Purkinje cell-specific Pcp2 promoter.[1]

-

Pcp2-ATXN1[82Q] : A mouse model for SCA1.

-

Pcp2-ATXN2[127Q] : A mouse model for SCA2.

-

ATXN1[30Q]D776/Cck-/- : A mouse model exhibiting progressive Purkinje cell pathology.

Drug Administration

A71623 was administered through two primary routes:

-

Chronic Administration via Osmotic Minipumps : For long-term studies, A71623 was delivered continuously at a dose of 0.02 mg/kg/day.[3] The pumps were implanted subcutaneously and replaced every 6 weeks.[3]

-

Intraperitoneal (IP) Injection : For acute studies of signaling pathway activation, A71623 was administered via IP injection at doses of 0.026 mg/kg or 0.132 mg/kg.[5][7]

Behavioral Analysis

Motor performance was assessed using standard behavioral tests:

-

Balance Beam : Mice were trained to cross a narrow wooden beam, and the time to cross and the number of foot slips were recorded.

-

Rotarod : Mice were placed on an accelerating rotating rod, and the latency to fall was measured.

Molecular Biology and Biochemistry

-

Western Blotting : Cerebellar tissue was homogenized and protein extracts were separated by SDS-PAGE. Western blotting was used to detect the phosphorylation status of mTORC1 signaling proteins (pS6, p4E-BP1) and the levels of Calbindin and Erk1/2.

-

Immunohistochemistry : Cerebellar sections were stained with antibodies against Purkinje cell markers like calbindin to assess cell morphology and survival.

Experimental Workflow Diagram

Caption: General experimental workflow for studying A71623 effects.

Electrophysiological Effects: A Knowledge Gap

A thorough review of the current literature reveals a lack of specific studies on the direct electrophysiological effects of A71623 on Purkinje cells. While the general electrophysiological properties of Purkinje cells are well-characterized, including their spontaneous firing patterns and responses to various neurotransmitters, the impact of CCK1R activation by A71623 on these properties remains to be elucidated. Future research employing techniques such as patch-clamp electrophysiology on cerebellar slices would be necessary to investigate how A71623 modulates the intrinsic firing rate, action potential waveform, and synaptic integration in Purkinje cells.

Conclusion and Future Directions

A71623 demonstrates a clear neuroprotective mechanism of action in Purkinje cells through the modulation of the CCK1R-mTORC1 signaling pathway. This has been substantiated by behavioral and molecular data from preclinical models of Spinocerebellar Ataxias. The ability of A71623 to restore cellular homeostasis in Purkinje cells highlights its potential as a therapeutic agent for these devastating neurodegenerative disorders.

Key areas for future research include:

-

Direct Electrophysiological Studies : To understand the immediate impact of A71623 on Purkinje cell excitability and synaptic function.

-

Broader Neuroprotective Mechanisms : Investigating other potential downstream effects of CCK1R activation beyond the mTORC1 pathway.

-

Translational Studies : Assessing the safety and efficacy of A71623 in higher-order animal models and eventually in human clinical trials.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of A71623 for neurodegenerative diseases involving Purkinje cell pathology. The well-defined signaling pathway and the robust preclinical data make it a compelling candidate for further investigation.

References

- 1. Cholecystokinin Activation of Cholecystokinin 1 Receptors: a Purkinje Cell Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin Activation of Cholecystokinin 1 Receptors: a Purkinje Cell Neuroprotective Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

A71623: A Potent and Selective Cholecystokinin 1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A71623 is a potent and highly selective peptide analog agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily found in the gastrointestinal system and discrete regions of the central nervous system. Its high affinity and selectivity for CCK1R over the closely related CCK2R make it an invaluable tool for elucidating the physiological roles of CCK1R and as a potential therapeutic agent. This document provides a comprehensive technical overview of A71623, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of A71623, providing a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Binding Affinity and Selectivity of A71623

| Ligand | Receptor | Binding Affinity (IC50, nM) | Selectivity (fold) | Reference |

| A71623 | CCK1R | 3.7 | 1200-fold vs. CCK2R | [1] |

| A71623 | CCK2R | ~4440 (calculated) | - | [1] |

Table 2: Functional Activity of A71623

| Assay Type | Parameter | Value | Cell Line | Reference |

| Calcium Mobilization | EC50 | Data not available | CHO-CCK1R | [2] |

| Inositol Phosphate Accumulation | EC50 | Data not available | - | |

| In Vivo Motor Performance | Effective Dose | 0.026 mg/kg/day (i.p.) | Mouse models of Spinocerebellar Ataxia | [3][4][5] |

Signaling Pathways

Activation of CCK1R by A71623 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins, leading to the activation of distinct downstream pathways.

Gq-Mediated Pathway

Upon agonist binding, CCK1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular processes.

CCK1R Gq-Mediated Signaling Pathway.

Gs-Mediated Pathway

In addition to Gq coupling, CCK1R can also activate the Gs alpha subunit.[1][6][7][8][9][10] Activated Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates a variety of cellular proteins, leading to a distinct set of cellular responses.

CCK1R Gs-Mediated Signaling Pathway.

Downstream Signaling: mTORC1 and Erk1/2

Further downstream, A71623-mediated CCK1R activation has been shown to modulate the mTORC1 and Erk1/2 signaling pathways.[3][11][12] In certain cellular contexts, such as in mouse models of spinocerebellar ataxia, A71623 administration leads to the activation of mTORC1 signaling and phosphorylation of Erk1 and Erk2.[3][4][5][11][13] These pathways are crucial for cell growth, proliferation, and survival.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of A71623 with CCK1R.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of A71623 for CCK1R.[14][15][16]

1. Membrane Preparation:

-

Culture cells stably or transiently expressing human CCK1R (e.g., CHO-K1, HEK293) to ~90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled A71623 at various concentrations (for competition curve).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) in assay buffer.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

For non-specific binding determination, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) instead of A71623.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the A71623 concentration.

-

Determine the IC50 value (the concentration of A71623 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following CCK1R activation by A71623.[9][10][13][17][18][19][20]

1. Cell Preparation:

-

Seed cells expressing CCK1R (e.g., CHO-CCK1R) into a black, clear-bottom 96-well plate and grow to confluency.

-

On the day of the assay, remove the growth medium.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow the dye to enter the cells and be de-esterified.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

3. Agonist Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

Inject a solution of A71623 at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). The excitation and emission wavelengths will depend on the dye used (e.g., Ex/Em ~490/525 nm for Fluo-4).

4. Data Analysis:

-

For each concentration of A71623, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the maximum response obtained with a saturating concentration of a full agonist or to a positive control like ionomycin.

-

Plot the normalized response against the logarithm of the A71623 concentration.

-

Determine the EC50 value (the concentration of A71623 that produces 50% of the maximal response) using non-linear regression analysis.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a direct downstream product of Gq-mediated PLC activation.[20][21][22][23][24][25]

1. Cell Labeling:

-

Seed CCK1R-expressing cells in a multi-well plate and grow to near confluency.

-

Replace the growth medium with inositol-free medium and incubate for a period to deplete intracellular inositol stores.

-

Add myo-[3H]inositol to the medium and incubate for an extended period (e.g., 18-24 hours) to allow for its incorporation into cellular phosphoinositides.

2. Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Add assay buffer containing lithium chloride (LiCl) to each well and pre-incubate for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add A71623 at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Neutralize the extracts with a suitable base (e.g., KOH).

4. Separation and Quantification of Inositol Phosphates:

-

Separate the total inositol phosphates from free [3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elute the bound IPs with a high-salt buffer (e.g., ammonium formate/formic acid).

-

Measure the radioactivity of the eluted fractions using a scintillation counter.

5. Data Analysis:

-

For each concentration of A71623, calculate the total [3H]inositol phosphates accumulated.

-

Plot the amount of [3H]IPs against the logarithm of the A71623 concentration.

-

Determine the EC50 value by non-linear regression analysis.

In Vivo Assessment of Motor Performance

This protocol outlines a general procedure for evaluating the effect of A71623 on motor function in mouse models, as has been done in studies of spinocerebellar ataxia.[3][4][5]

1. Animal Model and Treatment:

-

Utilize a relevant mouse model with a quantifiable motor deficit (e.g., transgenic mouse models of spinocerebellar ataxia).

-

Divide the animals into treatment and vehicle control groups.

-

Administer A71623 or vehicle via a chosen route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump). A common dose is 0.026 mg/kg/day.[3][4][5]

-

The treatment duration will depend on the specific model and experimental goals.

2. Behavioral Testing:

-

Conduct baseline motor performance tests before initiating treatment.

-

Perform a battery of motor function tests at regular intervals during the treatment period. These may include:

-

Rotarod test: Measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.

-

Beam walking test: Assesses balance and gait by measuring the time taken and the number of foot slips while traversing a narrow beam.

-

Grip strength test: Measures forelimb and hindlimb muscle strength.

-

Open field test: Can be used to assess general locomotor activity and anxiety-like behavior.

-

3. Data Analysis:

-

For each behavioral test, compare the performance of the A71623-treated group to the vehicle-treated group over time.

-

Use appropriate statistical analyses (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed differences.

General Workflow for Characterizing a Selective GPCR Agonist.

Conclusion

A71623 is a well-characterized, potent, and selective CCK1R agonist that serves as a critical research tool. Its ability to selectively activate CCK1R allows for the detailed investigation of the receptor's role in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound and its target receptor. Further investigation into its functional potency in various second messenger assays will continue to refine our understanding of its pharmacological profile.

References

- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. bu.edu [bu.edu]

- 21. benchchem.com [benchchem.com]

- 22. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cholecystokinin-induced formation of inositol phosphates in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bmglabtech.com [bmglabtech.com]

A Technical Guide to A-71623: A Potent and Selective Cholecystokinin-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71623 is a potent and highly selective synthetic tetrapeptide analogue of the C-terminus of cholecystokinin (CCK-4) that functions as a full agonist at the cholecystokinin-A (CCK-A) receptor. Its discovery and characterization in the early 1990s provided a valuable pharmacological tool for elucidating the physiological roles of the CCK-A receptor, particularly in satiety and gastrointestinal function. This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of A-71623, including detailed experimental methodologies and an examination of its signaling pathways.

Discovery and Chemical Properties

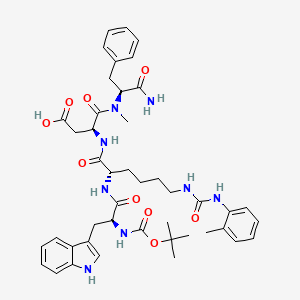

A-71623 was developed as part of a medicinal chemistry effort to create potent and selective CCK-A receptor agonists derived from the less selective endogenous ligand, cholecystokinin tetrapeptide (CCK-4). The structure of A-71623 is Boc-Trp-Lys(Tac)-Asp-N(Me)Phe-NH2, where "Boc" is tert-butyloxycarbonyl and "Tac" is o-tolylaminocarbonyl. This modification of the lysine residue and N-methylation of the C-terminal phenylalanine were key to its enhanced potency and selectivity.[1]

Chemical Structure and Properties of A-71623

| Property | Value |

| IUPAC Name | N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl-N6-(((2-methylphenyl)amino)carbonyl)-L-lysyl-L-α-aspartyl-N-methyl-L-phenylalaninamide |

| Molecular Formula | C44H56N8O9 |

| Molecular Weight | 840.97 g/mol |

| CAS Number | 130408-77-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| logP | 2.8 at pH 5.0, 1.0 at pH 8.0[2] |

Pharmacological Profile

A-71623 is characterized by its high affinity and selectivity for the CCK-A receptor over the CCK-B receptor. This selectivity allows for the specific investigation of CCK-A receptor-mediated effects.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of A-71623 for CCK receptor subtypes.

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

| CCK-A | Guinea Pig Pancreas | 3.7 | [3] |

| CCK-B | Guinea Pig Cerebral Cortex | 4500 | [3] |

The data clearly demonstrates the remarkable selectivity of A-71623 for the CCK-A receptor, with over a 1000-fold difference in affinity compared to the CCK-B receptor.

Functional Activity

A-71623 acts as a full agonist at the CCK-A receptor, eliciting downstream physiological effects. One of the key functional assays used to characterize A-71623 is the stimulation of amylase release from pancreatic acinar cells, a classic response mediated by CCK-A receptor activation. In vivo, the most prominent effect of A-71623 is the suppression of food intake, highlighting its role as a potent anorectic agent.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis of A-71623 (General Protocol)

While a detailed, step-by-step synthesis is not publicly available, the following general protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry would be applicable for the synthesis of A-71623.

Caption: General workflow for the solid-phase synthesis of A-71623.

-

Resin Preparation: Start with a Rink Amide resin, which upon cleavage yields a C-terminal amide.

-

Amino Acid Coupling: Sequentially couple the amino acids in the reverse order of the final peptide: Fmoc-N(Me)Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Tac)-OH, and Boc-Trp(Boc)-OH. Each coupling step is preceded by the removal of the N-terminal Fmoc protecting group using a solution of piperidine in DMF. Coupling reagents such as HBTU/HOBt or HATU are used to facilitate peptide bond formation.

-

Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin, and the side-chain protecting groups (OtBu on Aspartic Acid and Boc on Tryptophan) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of A-71623 for CCK-A receptors.

Caption: Workflow for a radioligand binding assay to characterize A-71623.

-

Membrane Preparation: Homogenize guinea pig pancreas tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Conditions: In a multi-well plate, incubate the pancreatic membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CCK-8) and a range of concentrations of unlabeled A-71623.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of A-71623 to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).

Amylase Release Assay

This functional assay measures the ability of A-71623 to stimulate a physiological response in pancreatic acinar cells.

-

Preparation of Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig) by collagenase digestion.

-

Incubation: Incubate the dispersed acini in a physiological buffer containing various concentrations of A-71623 for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Centrifuge the acini suspension to pellet the cells and collect the supernatant.

-

Amylase Measurement: Determine the amylase activity in the supernatant and the cell pellet using a commercially available amylase assay kit.

-

Data Analysis: Express the amylase release as a percentage of the total amylase content (supernatant + pellet) and plot it against the concentration of A-71623 to generate a dose-response curve.

In Vivo Food Intake Study

This protocol assesses the anorectic effects of A-71623 in an animal model.[4][5]

-

Animal Model: Use a suitable animal model, such as food-deprived or sated rats.

-

Acclimation: Acclimate the animals to the experimental conditions, including the diet and injection procedures.

-

Drug Administration: Administer A-71623 via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group should be included.

-

Food Intake Measurement: Measure the cumulative food intake at specific time points after drug administration (e.g., 30, 60, and 120 minutes).

-

Data Analysis: Compare the food intake in the A-71623-treated groups to the vehicle-treated group to determine the dose-dependent anorectic effect.

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the CCK-A receptor by A-71623 initiates a signaling cascade that leads to various cellular responses. Recent studies have also suggested that the CCK-A receptor can couple to other G proteins, such as Gs and Gi, leading to a more complex and nuanced signaling profile.[6][7][8][9]

Caption: The primary Gq-mediated signaling pathway of the CCK-A receptor.

The binding of A-71623 to the CCK-A receptor leads to the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including pancreatic enzyme secretion and the neural signaling of satiety.

Conclusion

A-71623 remains a cornerstone tool for researchers investigating the physiological and pharmacological roles of the CCK-A receptor. Its high potency and selectivity have enabled significant advances in our understanding of satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a centralized resource of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization, which will be of value to researchers in the fields of pharmacology, neuroscience, and drug development.

References

- 1. CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternate drug delivery routes for A-71623, a potent cholecystokinin-A receptor agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]

A71623's Role in mTORC1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various therapeutic areas. A71623, a potent and highly selective cholecystokinin 1 receptor (Cck1R) agonist, has emerged as a significant modulator of mTORC1 signaling. This technical guide provides an in-depth analysis of the role of A71623 in the mTORC1 signaling pathway, consolidating current research findings. It details the indirect mechanism of action, presents quantitative data on its effects on downstream targets, provides comprehensive experimental protocols for studying these interactions, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to A71623 and mTORC1 Signaling

A71623 is a tetrapeptide analog that acts as a potent and selective agonist for the Cholecystokinin 1 receptor (Cck1R), exhibiting an IC50 of 3.7 nM and over 1200-fold selectivity for Cck1R compared to the Cck2R.[1] Its chemical formula is C44H56N8O9, with a molecular weight of 840.98 g/mol .[2]

mTORC1 is a central signaling hub that integrates a variety of extracellular and intracellular signals to regulate cellular anabolic and catabolic processes.[3] Key components of the mTORC1 complex include mTOR, Raptor, and GβL.[4] The activity of mTORC1 is primarily controlled by the small GTPase Rheb, which is, in turn, regulated by the TSC1/TSC2 complex.[5] Growth factors and amino acids are key activators of mTORC1 signaling.[4] Downstream, mTORC1 phosphorylates several key substrates, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6]

Mechanism of Action: A71623's Indirect Modulation of mTORC1

A71623 does not directly interact with mTORC1 components. Instead, it modulates mTORC1 activity through the activation of Cck1R, a G-protein coupled receptor (GPCR).[7][8] The Cck1R is known to couple to multiple G-proteins, including Gq and Gs, and can activate a diverse array of downstream signaling pathways, including the PI3K/Akt pathway.[7][9]

The activation of the PI3K/Akt pathway is a critical step in linking Cck1R stimulation to mTORC1 regulation.[10][11] Activated Akt can phosphorylate and inhibit TSC2, a component of the TSC1/TSC2 complex.[5] This inhibition relieves the GTPase-activating protein (GAP) activity of the TSC complex towards Rheb.[3] As a result, Rheb remains in its GTP-bound, active state, leading to the activation of mTORC1 at the lysosomal surface.[5]

The modulatory role of A71623 on mTORC1 is context-dependent. In preclinical models of spinocerebellar ataxia type 1 (SCA1), where mTORC1 signaling is pathologically reduced, A71623 administration restores mTORC1 activity to normal levels.[8] Conversely, in a mouse model of SCA2, characterized by mTORC1 hyperactivation, A71623 treatment normalizes this overactivity.[8] This suggests that A71623, via Cck1R, acts as a homeostatic regulator of mTORC1 signaling in certain neurological disease contexts.

Quantitative Data on A71623's Effects on mTORC1 Signaling

The effects of A71623 on mTORC1 signaling have been quantified primarily through Western blot analysis of key downstream targets. The following table summarizes the reported effects in mouse models of spinocerebellar ataxia.

| Model | Compound | Dosage | Effect on mTORC1 Signaling | Key Downstream Targets Measured | Reference |

| ATXN1[82Q] (SCA1) Mouse Model | A71623 | 0.264 mg/kg (IP) | Restoration of reduced mTORC1 signaling | Increased phosphorylation of S6 and 4E-BP1 | [8] |

| ATXN2[127Q] (SCA2) Mouse Model | A71623 | 0.0264, 0.264, and 1.0 mg/kg (IP) | Normalization of hyperactive mTORC1 signaling | Reduced phosphorylation of S6 and 4E-BP1 | [8] |

Signaling Pathway and Experimental Workflow Diagrams

A71623-Mediated mTORC1 Signaling Pathway

Caption: A71623 activates Cck1R, leading to mTORC1 activation via the PI3K/Akt pathway.

Experimental Workflow for Investigating A71623's Effect on mTORC1

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mTORC1 by Upstream Stimuli [mdpi.com]

- 5. mTORC1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of A71623

For Researchers, Scientists, and Drug Development Professionals

Introduction

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist, developed as a tetrapeptide analog of the C-terminal tetrapeptide of cholecystokinin (CCK-4). Its high affinity and selectivity for the CCK-A receptor subtype over the CCK-B receptor have made it a valuable tool in pharmacological research, particularly in studies related to satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of A71623, presenting available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of A71623 is characterized by its physicochemical properties and route of administration. As a tetrapeptide, its oral bioavailability is very low, necessitating alternative delivery methods for systemic exposure.

Physicochemical Properties

| Parameter | Value | Reference |

| pKa | 4.2 | [1] |

| Log P (octanol/water) | 2.8 (at pH 5), 1.0 (at pH 8) | [1] |

| Aqueous Solubility | Increases with increasing pH and ethanol content | [1] |

| Stability | Maximum stability at 70°C in the pH range of 5.5-7.5. The primary degradation route is hydrolysis of the N-terminal BOC group. | [1] |

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of A71623 Following Intratracheal Administration in Rats

| Dose (µmol/kg) | Cmax (µM) | AUC (µM*min) |

| 3 | 2.7 | 85 |

Data from a study assessing pulmonary delivery in rats.[1]

Table 2: Bioavailability of A71623 Following Intracheal Administration in Dogs (Relative to Intravenous Administration)

| Dose (µmol/kg) | Bioavailability (%) |

| 2 | 59 |

| 3 | 46 |

Data from a study assessing pulmonary delivery in dogs.[1]

Table 3: Pharmacokinetic Parameters of A71623 Following Sublingual Administration in Rats

| Dose (µmol/kg) | Vehicle | Cmax (µM) |

| 1 | 80% ethanol/2% Klucel/2.5% peppermint oil | 0.37 |

This formulation resulted in high and prolonged plasma levels, indicating favorable absorption from the sublingual cavity.[1]

Pharmacodynamics

A71623 exerts its pharmacological effects primarily through the activation of CCK-A receptors, leading to a cascade of downstream signaling events.

Mechanism of Action

A71623 is a full agonist at the CCK-A receptor with high affinity and selectivity. The IC50 for the CCK-A receptor is 3.7 nM.[2] It demonstrates 1200-fold selectivity for the CCK-A receptor over the CCK-B receptor.[2]

Anorectic Effects

A significant and well-documented pharmacodynamic effect of A71623 is the suppression of food intake. This has been observed in various animal models, including rats, mice, dogs, and monkeys.[3][4]

-

In rats, intraperitoneal administration of A71623 was found to be the most potent route for suppressing the intake of a liquid diet in both food-deprived and sated animals.[4]

-

The anorectic effects of A71623 are persistent, with daily injections leading to sustained suppression of food intake and body weight gain over an 11-day period, in contrast to the rapidly diminishing effects of CCK-8.[4]

-

The anorectic action of A71623 is mediated by the CCK-A receptor, as it can be blocked by a selective CCK-A antagonist, A70104.[3][4]

Signaling Pathway

Activation of the CCK-A receptor by A71623 initiates a series of intracellular signaling events. A key pathway implicated in the cellular effects of A71623 is the mTORC1 signaling pathway.[5]

Experimental Protocols

Assessment of Anorectic Activity in Mice

This protocol is adapted from established methods for evaluating the effects of CCK agonists on food intake.[6][7]

1. Animals and Housing:

-

Male CD-1 mice are individually housed to allow for accurate food intake measurement.

-

Mice are maintained on a standard 12:12 hour light-dark cycle with ad libitum access to food and water, except during fasting periods.

2. Acclimation:

-

For at least two days prior to the experiment, mice are habituated to intraperitoneal (IP) injections with saline (10 µl/g body weight) to minimize stress-induced effects on feeding.

3. Experimental Procedure:

-

Mice are fasted for approximately 6 hours before the dark cycle begins.

-

A71623 is dissolved in a suitable vehicle (e.g., saline).

-

At the onset of the dark cycle, mice are weighed and administered an IP injection of either vehicle or A71623 at the desired doses. A counterbalanced design is used where each mouse receives each treatment over the course of the study.

-

Immediately after injection, a pre-weighed amount of a highly palatable liquid diet (e.g., sweetened condensed milk diluted with water) is provided in a specialized container that minimizes spillage.

-

Food intake is measured at specific time points, typically 30, 60, and 120 minutes post-injection, by weighing the food container.

4. Data Analysis:

-

Food consumption is calculated in grams or milliliters and may be normalized to body weight.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare food intake between treatment groups.

Conclusion

A71623 is a valuable research tool for investigating the roles of the CCK-A receptor in various physiological processes. Its potent and selective agonist activity, coupled with its demonstrated anorectic effects, makes it particularly relevant for studies on satiety and obesity. While a complete intravenous pharmacokinetic profile is not publicly available, the existing data on alternative delivery routes provide a foundation for its formulation and application in preclinical studies. The elucidation of its signaling through the mTORC1 pathway offers further avenues for exploring its cellular mechanisms of action. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo studies to further characterize the pharmacological properties of A71623.

References

- 1. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mTORC1 - Wikipedia [en.wikipedia.org]

- 6. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

In Vivo Effects of A71623 on Motor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant, albeit context-dependent, effects on motor function in preclinical in vivo studies. This technical guide provides an in-depth overview of the experimental findings, methodologies, and underlying signaling pathways associated with the administration of A71623 and its impact on motor control. The data presented herein is primarily derived from studies in rodent models, where A71623 has been shown to both reduce spontaneous locomotor activity at high doses and, more notably, ameliorate motor deficits in models of neurodegenerative disease. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanism of Action

A71623 is a tetrapeptide analog of cholecystokinin (CCK) with high affinity and selectivity for the CCK-A receptor subtype over the CCK-B receptor.[1] Its effects on motor function are primarily mediated through the activation of these receptors, which are expressed in various regions of the central nervous system, including those involved in motor control.

A key signaling pathway implicated in the neuroprotective and motor-improving effects of A71623 involves the cholecystokinin 1 receptor (Cck1R) and the mammalian target of rapamycin complex 1 (mTORC1).[2][3][4] In mouse models of spinocerebellar ataxia (SCA), administration of A71623 has been shown to correct dysregulated mTORC1 signaling in Purkinje cells of the cerebellum, leading to improved motor performance.[2][3][4]

Quantitative Data Summary

The in vivo effects of A71623 on motor function have been quantified in several key studies. The following tables summarize the significant findings from these experiments.

Table 1: Effect of A71623 on Spontaneous Locomotor Activity in Rats

| Dose of A71623 | Effect on Spontaneous Locomotor Activity | Reference |

| > Doses required to suppress food intake | Reduction in spontaneous locomotor activity | [1] |

Table 2: Effect of A71623 on Motor Performance in a Mouse Model of Spinocerebellar Ataxia Type 1 (ATXN1[82Q] mice)

| Treatment | Age of Assessment | Balance Beam (Footslips) | Balance Beam (Time to Cross) | Rotarod (Latency to Fall) | Reference |

| Vehicle | 11 weeks | Increased footslips compared to A71623-treated | Increased time to cross compared to A71623-treated | Decreased latency to fall compared to A71623-treated | [2] |

| A71623 (0.02 mg/kg/day) | 11 weeks | Significantly fewer footslips than vehicle-treated | Significantly shorter time to cross than vehicle-treated | Significantly longer latency to fall than vehicle-treated | [2] |

Table 3: Effect of A71623 on Motor Performance in a Mouse Model of Spinocerebellar Ataxia Type 2 (ATXN2[127Q] mice)

| Treatment | Age of Assessment | Balance Beam (Footslips) | Balance Beam (Time to Cross) | Reference |

| Vehicle | 11 weeks | Significant deficit in performance | Significant deficit in performance | [2] |

| A71623 | 11 weeks | Improved motor performance | Improved motor performance | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used to assess the in vivo effects of A71623 on motor function.

Spontaneous Locomotor Activity Assessment

-

Subjects: Male Zucker rats.

-

Apparatus: Automated activity monitoring system.

-

Procedure: Rats are habituated to the testing environment. Following habituation, A71623 or vehicle is administered, typically via intraperitoneal injection. Spontaneous locomotor activity is then recorded for a defined period.

-

Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing).

Balance Beam Test

-

Subjects: Mouse models of spinocerebellar ataxia (e.g., Pcp2-ATXN1[82Q] and Pcp2-ATXN2[127Q] mice) and wild-type controls.[2]

-

Apparatus: An elevated narrow beam (e.g., 10 mm round beam) leading to a goal box. The apparatus is typically elevated approximately 50 cm off a surface.[2]

-

Procedure: Mice are trained for several consecutive days to traverse the beam to a goal box. Testing is performed in a darkened room with a light source at the starting position to encourage movement towards the goal box.[2] On the test day, the number of foot slips off the beam and the time taken to cross the beam are recorded over a set number of trials.

-

Parameters Measured: Number of footslips, time to cross the beam.[2]

Rotarod Test

-

Subjects: Mouse models of spinocerebellar ataxia and wild-type controls.[2]

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure: Mice are placed on the rotating rod, which gradually accelerates from a low to a high speed over a set period. The trial ends when the mouse falls off the rod or after a predetermined maximum time. Mice are typically given multiple trials per day for several consecutive days.

-

Parameters Measured: Latency to fall from the rotating rod.[2]

Signaling Pathways and Experimental Workflows

A71623 Signaling Pathway in Purkinje Cells

The following diagram illustrates the proposed signaling pathway through which A71623 exerts its neuroprotective effects on Purkinje cells in the context of spinocerebellar ataxia.

Experimental Workflow for Assessing A71623 in SCA Mouse Models

The diagram below outlines the typical experimental workflow for evaluating the efficacy of A71623 in mouse models of spinocerebellar ataxia.

Conclusion

The selective CCK-A receptor agonist A71623 demonstrates complex and dose-dependent effects on motor function. While high doses can suppress spontaneous locomotion, emerging evidence strongly suggests a therapeutic potential for A71623 in neurodegenerative diseases characterized by motor deficits, such as spinocerebellar ataxias.[1][2] The mechanism underlying these benefits appears to be the restoration of normal mTORC1 signaling in cerebellar Purkinje cells.[2][3][4] The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research into the therapeutic applications of A71623 and other CCK-A receptor agonists in the context of motor dysfunction. Further investigation is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound.

References

- 1. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A71623: A Potential Therapeutic Avenue for Spinocerebellar Ataxia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholecystokinin 1 receptor (Cck1R) agonist, A71623, and its therapeutic potential in the context of spinocerebellar ataxia (SCA). The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction to A71623 and its Role in Spinocerebellar Ataxia

Spinocerebellar ataxias are a group of hereditary neurodegenerative disorders characterized by progressive ataxia and the degeneration of Purkinje cells in the cerebellum.[1][2][3] Recent research has identified the cholecystokinin (Cck) pathway as a potential therapeutic target for these conditions.[1][2][3] A71623 is a highly selective Cck1R agonist that has demonstrated neuroprotective effects in mouse models of SCA1 and SCA2.[1][4]

Administration of A71623 has been shown to alleviate ataxia and the progressive pathology of Purkinje cells in mouse models of SCA, including ATXN1[82Q], ATXN1[30Q]D776/Cck-/-, and ATXN2[127Q] mice.[4] The compound, a Cck tetrapeptide analog, can be administered peripherally and still elicit effects on the central nervous system.[1][4]

Mechanism of Action: The Cck-Cck1R Signaling Pathway

The therapeutic effects of A71623 in SCA are primarily attributed to its ability to restore normal mTORC1 signaling.[1][5] In SCA1 mouse models, mTORC1 signaling is reduced in the cerebellum, contributing to Purkinje cell pathology.[1] A71623, by activating Cck1R, corrects this signaling deficit.[1] This activation of Cck1R and subsequent restoration of mTORC1 signaling is crucial for its neuroprotective effects.[1] The action of A71623 is confirmed to be Cck1R-dependent, as its ability to restore mTORC1 signaling is absent in mice lacking the Cck1R.[1][6]

The proposed signaling pathway is as follows:

Quantitative Data from Preclinical Studies

The efficacy of A71623 has been quantified in several preclinical studies using mouse models of SCA. The following tables summarize the key findings.

Table 1: Effects of A71623 on Motor Performance in SCA Mouse Models

| Mouse Model | Treatment | Assessment | Outcome |

| ATXN1[30Q]D776/Cck-/- | 0.02 mg/kg/day A71623 via osmotic pump | Balance Beam & Rotarod | Dampened deficits in motor performance[1] |

| ATXN1[82Q] | 0.026 mg/kg/day A71623 via osmotic pump | Rotarod | Deterioration in performance was less significant than vehicle-treated mice[4] |

| ATXN2[127Q] | Same as ATXN1[82Q] | Balance Beam | Significantly better performance than vehicle-treated mice[4][5] |

Table 2: Molecular and Cellular Effects of A71623 in SCA Mouse Models

| Mouse Model | Treatment | Biomarker | Outcome |

| ATXN1[82Q] | Single IP injection | Cerebellar mTORC1 signaling | Restored to wild-type levels[4] |

| ATXN1[82Q] | Chronic treatment | Calbindin protein levels | Small but significant increase[1] |

| ATXN2[127Q] | Not specified | Cerebellar mTORC1 signaling | Corrected[1] |

| ATXN2[127Q] | Not specified | Calbindin expression | Improved[1] |

| ATXN1[82Q] | IP injections (0.026 mg/kg & 0.132 mg/kg) | Cerebellar Erk1 and Erk2 phosphorylation | Dose-dependent increase[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the evaluation of A71623.

Animal Models

The preclinical studies utilized several transgenic mouse models of spinocerebellar ataxia:

-

ATXN1[82Q] : A mouse model for SCA1.[1]

-

Pcp2-ATXN1[30Q]D776 : A mouse model for SCA1 with severe ataxia but without progressive Purkinje neuron degeneration.[1]

-

ATXN1[30Q]D776/Cck-/- : A modification of the above model where the Cck gene is deleted, leading to a progressive disease with Purkinje cell pathology.[1]

-

ATXN2[127Q] : A mouse model for SCA2.[1]

-

Cck1R-/- mice : Used to validate the on-target effect of A71623.[1]

All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]

A71623 Administration

A71623 (Tocris Biosciences) was suspended in 20mM PBS.[1][5] Administration was performed through two primary methods:

-

Intraperitoneal (IP) Injections : For acute studies, single bolus injections of A71623 were administered.[4] Doses ranged from 0.026 mg/kg to 0.132 mg/kg to assess dose-dependent effects on downstream signaling.[1][4]

-

Osmotic Minipumps : For chronic studies, osmotic minipumps (Alzet, 1004) were implanted intraperitoneally to deliver a continuous dose of A71623, typically at a rate of 0.02 mg/kg/day or 0.026 mg/kg/day.[1][5]

The general workflow for a chronic study involving A71623 is depicted below:

Behavioral Assessments

Motor performance was evaluated using standard tests:

-

Rotarod : Assesses motor coordination and balance. The latency to fall from a rotating rod is measured.[1]

-

Balance Beam : Measures balance and coordination by recording the number of foot slips and the time taken to cross a narrow beam.[1]

Molecular and Histological Analysis

-

Western Blot : Used to quantify the levels of specific proteins in cerebellar extracts. This was crucial for measuring the phosphorylation status of mTORC1 downstream targets like S6 and 4E-BP1, and the expression levels of calbindin.[2]

-

Immunohistochemistry : Employed to visualize the expression and localization of proteins, such as calbindin, within the cerebellar tissue to assess Purkinje cell health and morphology.[7]

Conclusion and Future Directions

The preclinical data strongly suggest that A71623, through its activation of the Cck1R and restoration of mTORC1 signaling, holds significant promise as a therapeutic agent for spinocerebellar ataxias.[1][3] The compound has demonstrated efficacy in improving motor performance and mitigating Purkinje cell pathology in multiple mouse models of SCA.[1]

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Long-term safety and toxicology studies.

-

Investigation of A71623 in other SCA subtypes characterized by Purkinje cell dysfunction.

-

Exploration of combination therapies to enhance the neuroprotective effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of A71623 research in SCA and to inform the design of future studies aimed at translating these promising preclinical findings into clinical applications.

References

- 1. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholecystokinin 1 receptor activation restores normal mTORC1 signaling and is protective to Purkinje cells of SCA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Investigating the Anorectic Effects of A71623: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic effects in various preclinical models. This technical guide provides a comprehensive overview of the core findings related to the appetite-suppressing properties of A71623. It includes a detailed summary of quantitative data on its effects on food intake and body weight, comprehensive experimental protocols for key in vivo assays, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of satiety, obesity, and the development of novel therapeutic agents targeting the cholecystokinin system.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating feeding behavior by inducing satiety.[1] The physiological effects of CCK are mediated through two receptor subtypes: CCK-A and CCK-B. The CCK-A receptor, predominantly found in the periphery, is primarily responsible for mediating the satiety effects of CCK.[1] A71623 is a tetrapeptide analog of CCK that exhibits high affinity and selectivity for the CCK-A receptor, making it a valuable tool for investigating the role of this receptor in appetite control.[2] Studies have shown that A71623 effectively suppresses food intake and reduces body weight gain in various animal models, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders.[2][3] This guide will delve into the quantitative effects, experimental methodologies, and signaling mechanisms associated with the anorectic properties of A71623.

Quantitative Data on the Anorectic Effects of A71623

The anorectic effects of A71623 have been quantified in several preclinical studies. The following tables summarize the key findings on its impact on food intake and body weight in rats.

Table 1: Dose-Dependent Effect of Intraperitoneal A71623 on 60-Minute Liquid Diet Intake in Food-Deprived Rats

| A71623 Dose (µg/kg) | Mean Liquid Diet Intake (ml) | % Inhibition of Intake |

| Vehicle (Saline) | 15.2 ± 0.8 | 0% |

| 10 | 10.1 ± 1.2 | 33.6% |

| 30 | 6.5 ± 0.9 | 57.2% |

| 100 | 3.2 ± 0.7 | 78.9% |

Data synthesized from studies demonstrating a dose-dependent reduction in food intake.[2][4]

Table 2: Effect of Daily Intraperitoneal A71623 Treatment on Body Weight Gain in Rats over an 11-Day Period

| Treatment Group | Mean Body Weight Gain (g) | % Reduction in Weight Gain |

| Vehicle (Saline) | 45.3 ± 2.1 | 0% |

| A71623 (100 µg/kg/day) | 21.7 ± 1.8 | 52.1% |

Data synthesized from studies showing a persistent suppressant effect of A71623 on body weight gain.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anorectic effects of A71623.

Acute Food Intake Study in Food-Deprived Rats

Objective: To assess the dose-dependent effect of A71623 on food intake in a short-term satiety paradigm.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

A71623 (lyophilized powder)

-

Sterile 0.9% saline solution

-

Liquid diet (e.g., Ensure)

-

Metabolic cages for individual housing and food intake measurement

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the housing and feeding conditions.

-

Food Deprivation: Deprive the rats of food for 18-24 hours overnight, with free access to water.

-

Drug Preparation: On the day of the experiment, dissolve A71623 in sterile 0.9% saline to the desired concentrations.

-

Drug Administration: Administer A71623 or vehicle (saline) via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight.

-

Food Presentation: Immediately after the injection, present a pre-weighed amount of the liquid diet to each rat.

-

Data Collection: Measure the amount of liquid diet consumed by each rat at 30 and 60 minutes post-injection by weighing the food container.

-

Data Analysis: Calculate the mean food intake for each treatment group and express the results as a percentage of the vehicle-treated control group.

Chronic Body Weight Study in Ad Libitum Fed Rats

Objective: To evaluate the long-term effects of daily A71623 administration on body weight gain.

Materials:

-

Male Zucker rats (lean or obese phenotype)

-

A71623

-

Sterile 0.9% saline

-

Standard rodent chow and water

-

Animal balance for body weight measurement

-

Syringes and needles for IP injection

Procedure:

-

Baseline Measurement: House rats individually and record their baseline body weight for 3 consecutive days.

-

Treatment Groups: Randomly assign rats to either the vehicle (saline) or A71623 treatment group.

-

Daily Injections: Administer A71623 or vehicle intraperitoneally once daily, approximately 1 hour before the dark cycle (the primary feeding period for rodents), for a period of 11 days.

-

Body Weight and Food Intake Monitoring: Record the body weight of each rat daily, at the same time each day. Measure daily food and water intake by weighing the food hopper and water bottle.

-

Data Analysis: Calculate the cumulative body weight gain and average daily food intake for each group over the treatment period. Compare the results between the A71623-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The anorectic effects of A71623 are initiated by its binding to the CCK-A receptor on vagal afferent neurons. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the sensation of satiety.

Caption: A71623 signaling cascade in vagal afferent neurons.

The experimental workflow for assessing the anorectic effects of A71623 typically involves a series of in vivo studies in rodent models.

Caption: Experimental workflow for A71623 anorectic studies.

Conclusion

A71623 serves as a powerful pharmacological tool for elucidating the role of the CCK-A receptor in satiety and energy balance. The data presented in this guide clearly demonstrate its potent anorectic effects, characterized by a dose-dependent reduction in food intake and a sustained suppression of body weight gain in preclinical models. The detailed experimental protocols provide a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of CCK-A receptor agonists. The visualization of the signaling pathway offers a clear understanding of the molecular mechanisms underlying the physiological effects of A71623. Further research into the long-term efficacy and safety of A71623 and similar compounds is warranted to explore their potential as novel treatments for obesity.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of feeding by naloxone in rat: a dose-response comparison of anorexia and conditioned taste aversion suggesting a specific anorexic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

A71623 and its Interaction with Cholecystokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of A71623, a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK1) receptor. The document details the binding affinity, functional activity, and underlying signaling mechanisms of A71623 in its interaction with cholecystokinin receptors. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies and visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development applications.

Introduction to A71623

A71623 is a tetrapeptide analog of the C-terminal fragment of cholecystokinin (CCK-4) that has been identified as a potent and highly selective full agonist for the cholecystokinin-A (CCK1) receptor.[1][2][3] Its high selectivity for the CCK1 receptor over the CCK2 receptor makes it a valuable pharmacological tool for elucidating the physiological roles of the CCK1 receptor and for exploring its therapeutic potential. In vivo studies have demonstrated that A71623 can suppress food intake across various species, including mice, dogs, and rats, an effect that is mediated through its interaction with CCK1 receptors.[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of A71623 with cholecystokinin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data from published studies.

Table 1: Binding Affinity of A71623 for Cholecystokinin Receptors

| Receptor Subtype | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| CCK-A (CCK1R) | Guinea Pig Pancreas | A71623 | IC50 | 3.7 | [4][5] |

| CCK-B (CCK2R) | Guinea Pig Cerebral Cortex | A71623 | IC50 | 4500 | [4] |

| Human CCK-A | CHO K1 Cells | A71623 | Ki | 0.8 | [3][6] |

| Human CCK-B | CHO K1 Cells | A71623 | Ki | >10,000 | [3][6] |

| Wild Type CCK1R | CHO Cells | A71623 | IC50 | 5.1 (relative) | [7] |

| Wild Type CCK1R (High Cholesterol) | CHO Cells | A71623 | IC50 | 1.0 (relative) | [7] |

Table 2: Functional Potency of A71623

| Assay | Cell Line | Parameter | Value | Reference |

| Intracellular Calcium Response | Wild Type CCK1R CHO Cells | EC50 | 7.2-fold reduction in potency in high cholesterol | [7] |

Signaling Pathways of Cholecystokinin Receptors

Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[8][9][10] The two primary subtypes, CCK1R and CCK2R, couple to different G proteins and activate distinct downstream pathways.

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins.[10][11] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Coupling to Gs activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10][11][12] These pathways ultimately modulate cellular functions such as enzyme secretion and cell growth.[9][10]

CCK2 Receptor Signaling

The CCK2 receptor is primarily coupled to Gq and Gα12/13 proteins.[10][11][13] Similar to CCK1R, Gq activation leads to the PLC-IP3-Ca2+ and DAG-PKC pathways.[10][11] The coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and gene transcription. Furthermore, CCK2R activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) and activate the MAPK/ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation and survival.[8][10][11]

Experimental Protocols

The characterization of A71623's interaction with CCK receptors involves several key experimental procedures. Below are detailed methodologies for radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of A71623 to CCK receptors.[14][15]

Objective: To determine the IC50 and Ki values of A71623 for CCK1R and CCK2R.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).[3][6]

-

Radioligand (e.g., [3H]CCK-8 or [125I]CCK-8).

-

A71623 (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of A71623.

-

A fixed concentration of the radioligand.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the A71623 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of A71623 to activate CCK receptors and elicit a downstream signaling event, such as an increase in intracellular calcium.[7][16]